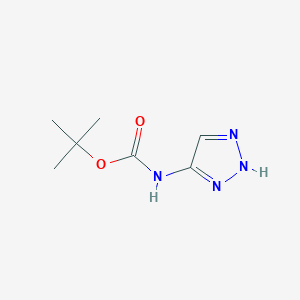

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(2H-triazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUQDHUJWVLANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-13-2 | |

| Record name | tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document delves into its chemical properties, elucidates a detailed, field-proven synthetic protocol, and explores its critical role as a versatile linker and pharmacophore. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable synthesis. This guide is intended to be an essential resource for researchers leveraging "click chemistry" for the development of novel therapeutics and functional biomolecules.

Introduction: The Strategic Importance of a Clickable Building Block

In the landscape of modern drug discovery, the quest for modular and efficient synthetic strategies is paramount. This compound (CAS Number: 1443981-13-2 ) has emerged as a compound of significant interest.[1][2] Its structure marries two critical functionalities: the robust and bio-orthogonal 1,2,3-triazole ring, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.

The 1,2,3-triazole moiety, most famously assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the cornerstone of "click chemistry"—serves as a stable, non-hydrolyzable linker that can mimic the geometry of a peptide bond.[3] Triazoles are more than inert spacers; they can engage in hydrogen bonding and dipole interactions, actively contributing to a molecule's binding affinity for its biological target.[3]

The Boc protecting group, on the other hand, provides a convenient handle for masking the reactive amine, allowing for selective transformations at other positions of a larger molecule. Its clean, acid-mediated removal is a staple in multi-step organic synthesis. This dual functionality makes this compound an invaluable precursor for constructing complex molecular architectures, from targeted drug conjugates to novel heterocyclic scaffolds.

This guide will provide the necessary technical details to synthesize, handle, and strategically employ this compound in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 1443981-13-2 | [1][2] |

| Molecular Formula | C₇H₁₂N₄O₂ | [4] |

| Molecular Weight | 184.20 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

| SMILES | CC(C)(C)OC(=O)NC1=CN=NN1 | [4] |

| InChI | InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H,9,12)(H,8,10,11) | [4] |

Safety and Handling: While a specific safety data sheet (SDS) for this compound is not readily available, data from analogous structures, such as tert-butyl carbamate, suggest that it should be handled with standard laboratory precautions.[5] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Mechanism: A Two-Step, One-Pot Approach

The synthesis of this compound is logically approached as a two-stage process: the formation of the 4-amino-1H-1,2,3-triazole core, followed by the protection of the exocyclic amine with a Boc group. While these can be performed as discrete steps, a more efficient workflow involves a one-pot procedure following the initial triazole formation. The foundational reaction is the CuAAC, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[][7][8][]

Reaction Scheme

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for CuAAC reactions and Boc protection of heterocyclic amines, providing a robust and reproducible procedure.[10][11]

Materials:

-

Trimethylsilylacetylene (TMSA)

-

Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: In Situ Formation of 4-Amino-1H-1,2,3-triazole

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.0 eq) and dissolve it in a 1:1 mixture of water and THF (e.g., 50 mL).

-

In a separate small vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

-

Add the copper/ascorbate solution to the stirring sodium azide solution.

-

Add trimethylsilylacetylene (1.1 eq) to the reaction mixture dropwise at room temperature. The use of TMSA is a strategic choice as it is a liquid and easier to handle than acetylene gas. The TMS group will be cleaved in situ or during workup.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

-

-

Step 2: Boc Protection (One-Pot)

-

Once the formation of the triazole is complete (as indicated by TLC), add methanol (50 mL) to the reaction mixture to ensure solubility.

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) to the mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (20 mL). The base is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the Boc-protected product by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Dilute the remaining aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any unreacted acidic species, and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra would show characteristic peaks for the triazole proton, the Boc group's tert-butyl protons, and the NH proton.

-

Applications in Drug Discovery and Chemical Biology

The utility of this compound stems from its ability to serve as a versatile "linkerology" tool. After synthesis, the Boc group can be selectively removed under acidic conditions to reveal a primary amine. This amine can then be functionalized in a multitude of ways, making the compound a gateway to a wide array of more complex molecules.

Workflow: Bio-conjugation Application

The following workflow illustrates how this building block can be used to link a small molecule drug to a targeting moiety (e.g., a peptide or antibody fragment) equipped with an alkyne handle.

Caption: Bio-conjugation workflow using the title compound.

Key Applications Include:

-

PROTACs and Molecular Glues: The triazole linker can be used to connect a warhead that binds to a protein of interest and a ligand for an E3 ubiquitin ligase.

-

Antibody-Drug Conjugates (ADCs): The compound can be elaborated into a payload-linker that is subsequently "clicked" onto an antibody modified with an alkyne or azide.[]

-

Peptidomimetics: The triazole ring can be incorporated into peptide backbones as an isostere of the amide bond, imparting resistance to proteolytic degradation.

-

Fragment-Based Drug Discovery (FBDD): The triazole core can be used to link different fragments identified through screening to generate more potent lead compounds.

Conclusion

This compound is a high-value synthetic intermediate that provides a streamlined entry into the world of "click chemistry." Its robust synthesis, predicated on the highly reliable CuAAC reaction, and the versatility afforded by the Boc-protected amine, make it an indispensable tool for medicinal chemists and chemical biologists. This guide provides the foundational knowledge and a practical, detailed protocol to empower researchers to fully leverage the potential of this strategic building block in their pursuit of novel molecular entities for therapeutic and diagnostic applications.

References

-

Arctom Scientific. CAS NO. 1443981-13-2 | this compound. Available at: [Link]. (Accessed January 19, 2026).

-

PubChem. This compound. Available at: [Link]. (Accessed January 19, 2026).

-

Gandeepan, P., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13393. Available at: [Link]. (Accessed January 19, 2026).

-

Oriental Journal of Chemistry. (2012). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 28(2), 863-872. Available at: [Link]. (Accessed January 19, 2026).

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]. (Accessed January 19, 2026).

-

Choudhary, S. K., Trivedi, M., & Sogani, N. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, 61(10), 1113-1119. Available at: [Link]. (Accessed January 19, 2026).

-

Hein, C. D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry, 282, 117009. Available at: [Link]. (Accessed January 19, 2026).

-

Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]. (Accessed January 19, 2026).

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]. (Accessed January 19, 2026).

-

Singh, M. S., & Singh, A. K. (2022). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 27(15), 4949. Available at: [Link]. (Accessed January 19, 2026).

-

Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Angewandte Chemie International Edition, 47(43), 8218-8229. Available at: [Link]. (Accessed January 19, 2026).

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]. (Accessed January 19, 2026).

-

Chem-Impex. Tert-Butyl (1H-Benzo[D][1][12][13]Triazol-1-Yl)Methyl(Allyl)Carbamate. Available at: [Link]. (Accessed January 19, 2026).

-

Wu, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(1), 22. Available at: [Link]. (Accessed January 19, 2026).

-

Organic Syntheses. 3-amino-1h-1,2,4-triazole. Available at: [Link]. (Accessed January 19, 2026).

-

Gontcharov, A. V., et al. (1999). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 2056. Available at: [Link]. (Accessed January 19, 2026).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound CAS#: 1443981-13-2 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C7H12N4O2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 10. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (EVT-2859300) | 1934459-66-1 [evitachem.com]

- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate molecular weight

An In-depth Technical Guide to tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, characterization, and strategic applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for researchers and scientists leveraging this versatile compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: A Versatile Heterocyclic Synthon

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and rigid planar structure that serves as a reliable pharmacophore or a bioisostere for amide bonds. The compound this compound combines this privileged heterocycle with a tert-butoxycarbonyl (Boc) protecting group, creating a highly versatile and strategically important synthetic intermediate.

The Boc group provides a stable yet readily cleavable means of masking the nucleophilic 4-amino group of the triazole. This allows for selective functionalization at other positions of the molecule, typically the N1 or N2 atoms of the triazole ring, before revealing the amine for subsequent coupling reactions. This strategic protection is fundamental in multi-step syntheses common in drug discovery, where precise control over reactivity is paramount. This guide elucidates the essential technical details required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The foundational data for any chemical compound are its structural and physical properties. These values are critical for accurate experimental planning, from calculating reaction stoichiometries to interpreting analytical data. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄O₂ | PubChemLite[1] |

| Molecular Weight (Molar Mass) | 184.19 g/mol | Calculated |

| Monoisotopic Mass | 184.09602 Da | PubChemLite[1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=NN1 | PubChemLite[1] |

| InChIKey | UUUQDHUJWVLANT-UHFFFAOYSA-N | PubChemLite[1] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). The monoisotopic mass is based on the mass of the most abundant isotopes.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the protection of a commercially available precursor, 4-amino-1H-1,2,3-triazole. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂).

Rationale for Experimental Design

-

Choice of Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed. Its role is to deprotonate the amino group, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of Boc₂O. It also neutralizes the acidic proton of the triazole ring, preventing unwanted side reactions.

-

Solvent Selection: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the reactants without participating in the reaction, providing a stable medium for the transformation.

-

Temperature Control: The reaction is typically initiated at 0°C. This is a precautionary measure to control the initial exotherm of the reaction and to minimize potential side reactions, such as the formation of di-Boc protected species. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Synthesis Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-amino-1H-1,2,3-triazole (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 eq) dropwise.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF. Add this solution dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Synthesis Workflow Diagram

Caption: Use of the title compound as an intermediate for further functionalization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on its constituent functional groups (carbamate, triazole) should be followed.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [2]* Handling: Avoid creating dust. Avoid ingestion, inhalation, and contact with skin and eyes. [3]In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials. [2]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Disclaimer: The toxicological properties of this specific compound may not have been fully investigated. Handle with care and adhere to the principles of good laboratory practice.

Conclusion

This compound is more than a simple chemical with a defined molecular weight of 184.19 g/mol . It is a strategically designed building block that offers synthetic chemists precise control over complex molecular syntheses. Its combination of a stable heterocyclic core and a readily manageable protecting group makes it an invaluable tool in the construction of novel molecules for pharmaceutical and materials science applications. This guide provides the foundational knowledge for its synthesis, characterization, and effective application, empowering researchers to harness its full potential.

References

- Supporting Information for Synthetic Procedures. (n.d.). Google Cloud.

- EvitaChem. (n.d.). Buy tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (EVT-2859300). EvitaChem.

-

Chem-Impex. (n.d.). Tert-Butyl (1H-Benzo[D]T[4][5][6]riazol-1-Yl)Methyl(Allyl)Carbamate. Retrieved January 19, 2026, from

- Benchchem. (n.d.). tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate.

- MSDS of Tert-butyl thiazol-4-YL-carbamate. (n.d.).

- Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. (2016, March 16). VIBGYOR ePress.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.

-

BLDpharm. (n.d.). 305860-41-7|tert-Butyl ((1H-benzo[d]t[4][5][6]riazol-1-yl)methyl)carbamate. Retrieved January 19, 2026, from

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - tert-Butyl carbamate.

- PubChem. (n.d.). tert-butyl ((1H-1,2,3-triazol-5-yl)methyl)carbamate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- Singh, P., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research, 23(11).

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). PMC - NIH.

- PubChemLite. (n.d.). This compound. Université du Luxembourg.

- Biosynth. (n.d.). tert-Butyl N-(1H-1,2,4-triazol-3-yl)carbamate | 160416-01-3.

- Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.).

- TERT-BUTYL (1-(TERT-BUTYL)-1H-1,2,3-TRIAZOL-4-YL)CARBAMATE, 95.0%, 1g. (n.d.).

- O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. (n.d.). PubMed Central.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI.

Sources

An In-depth Technical Guide to the Physical Properties of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its physicochemical characteristics and detailing the experimental methodologies for their determination.

Molecular Structure and Its Implications

The foundational step in understanding the physical properties of a compound is a thorough analysis of its molecular structure. This compound is characterized by a 1,2,3-triazole ring, a carbamate linker, and a bulky tert-butyl group.

Caption: Molecular structure of this compound.

The 1,2,3-triazole ring is a highly stable aromatic system, rich in nitrogen atoms, which can participate in hydrogen bonding as both donors (N-H) and acceptors. This feature is pivotal in its interaction with biological targets. The carbamate group introduces polarity and the potential for hydrolysis, a property often exploited in prodrug design. The tert-butyl group, being large and lipophilic, significantly influences the molecule's solubility and steric profile.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for properties like melting point and detailed solubility are not widely published. The data presented here is a combination of reported information and expert predictions based on analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₂N₄O₂ | PubChemLite[1] |

| Molecular Weight | 184.2 g/mol | Biosynth[1] |

| Appearance | Predicted to be a white to off-white solid | Based on analogous compounds[2][3] |

| Melting Point | Predicted to be in the range of 150-200 °C | Based on analogous triazole carbamates[2] |

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water and non-polar organic solvents. | Based on structural features and data for similar compounds. |

| pKa | The triazole N-H is weakly acidic. The carbamate nitrogen is non-basic due to resonance. | Chemical structure analysis. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the triazole ring, the N-H of the carbamate, and the tert-butyl group.

-

Triazole-H: A singlet around 8.0-8.5 ppm.

-

Carbamate N-H: A broad singlet, the chemical shift of which is solvent-dependent, typically in the range of 6.0-8.0 ppm.

-

tert-butyl: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Triazole carbons: Two signals in the aromatic region, typically between 120-150 ppm.

-

Carbonyl carbon: A signal around 155-160 ppm.

-

tert-butyl quaternary carbon: A signal around 80 ppm.

-

tert-butyl methyl carbons: A signal around 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups.

-

N-H stretch (triazole and carbamate): A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C stretch (triazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 185.1033. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 183.0887.[1]

Experimental Methodologies

The following section details the established protocols for the synthesis and characterization of this compound, providing a framework for its preparation and analysis in a research setting.

Synthesis

The synthesis of this compound is typically achieved through a two-step process, leveraging the principles of "click chemistry" for the formation of the triazole ring followed by the protection of the amino group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-amino-1H-1,2,3-triazole

This step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

-

Reaction Setup: In a round-bottom flask, dissolve the alkyne source (e.g., propargylamine) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol.

-

Addition of Reagents: Add the azide source (e.g., sodium azide), followed by a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent. The product, 4-amino-1H-1,2,3-triazole, is then isolated and purified, often by recrystallization or column chromatography.

Step 2: Boc Protection

The amino group of the triazole is protected using di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction Setup: Dissolve 4-amino-1H-1,2,3-triazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base, such as triethylamine (Et₃N), to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the final product, this compound.

Characterization Techniques

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

-

IR Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI is the preferred method for accurate mass determination.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its physical properties, dictated by the interplay of the aromatic triazole ring, the polar carbamate linker, and the lipophilic tert-butyl group, are crucial for its biological activity and pharmacokinetic profile. This guide provides a comprehensive, albeit partially predictive, overview of these properties and the experimental methodologies used for their determination, serving as a valuable resource for researchers in the field. Further experimental validation of the predicted properties is encouraged to build a more complete and definitive profile of this important compound.

References

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(4), 383-390.

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. [Link]

- Yadav, G., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(9), 13851-13861.

-

PubChemLite. This compound. [Link]

Sources

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in medicinal chemistry and drug discovery. In the absence of extensive published quantitative solubility data, this guide offers a robust theoretical framework for predicting its solubility in various organic solvents based on its molecular structure and physicochemical properties. Furthermore, it presents a detailed, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended to be an essential resource for scientists working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure incorporates a 1,2,3-triazole ring, a pharmacophore known for a wide range of biological activities, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial in synthetic organic chemistry. The 1,2,3-triazole moiety is often introduced into molecules via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1]. This has led to the widespread use of triazole-containing compounds in the development of new therapeutic agents, including antimicrobial, antiviral, and anticancer drugs[2].

The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[3]. The combination of the versatile triazole core and the strategic Boc-protected amine makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications[4].

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data is critical for:

-

Reaction engineering: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.

-

Purification: Developing effective crystallization, precipitation, and chromatographic separation methods.

-

Formulation: Preparing solutions of known concentrations for biological assays and pre-clinical studies.

-

Process scale-up: Ensuring consistent and reproducible results in larger-scale production.

Molecular Structure and Physicochemical Properties: Predicting Solubility

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible[5].

Molecular Formula: C₇H₁₂N₄O₂[5] Molecular Weight: 184.19 g/mol [5]

Caption: Molecular structure of this compound.

Analysis of Functional Groups and Their Influence on Solubility

-

1,2,3-Triazole Ring: The triazole ring is a polar heterocycle containing three nitrogen atoms. This feature makes it capable of acting as a hydrogen bond acceptor. The presence of the N-H proton allows it to also function as a hydrogen bond donor. The inherent polarity of the triazole ring suggests a tendency to dissolve in polar solvents[6].

-

tert-Butoxycarbonyl (Boc) Group: The Boc group consists of a carbonyl group and a bulky, nonpolar tert-butyl group. The carbonyl oxygen can act as a hydrogen bond acceptor. However, the large, hydrophobic tert-butyl group will favor solubility in less polar or nonpolar solvents.

-

Carbamate Linkage (-NH-C(=O)O-): The carbamate group contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl and ether oxygens). This functional group contributes to the overall polarity of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Polar Surface Area | 77.9 Ų | [5] |

The predicted XLogP3 value of 0.5 suggests that the compound has a relatively balanced hydrophilic and lipophilic character. A positive but low LogP value indicates that it is likely to have some solubility in both polar and nonpolar organic solvents, with a preference for more polar environments. The presence of multiple hydrogen bond donors and acceptors further supports its potential for solubility in protic and polar aprotic solvents.

Theoretical Solubility Profile in Organic Solvents

Based on the analysis of its molecular structure and physicochemical properties, a theoretical solubility profile can be proposed.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has multiple sites for hydrogen bonding, it is expected to exhibit good solubility in polar protic solvents like methanol and ethanol.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond donating group. The carbonyl oxygen and the nitrogen atoms of the triazole ring can interact with these solvents. Therefore, the compound is expected to have good to moderate solubility in polar aprotic solvents. Solvents like DMSO and DMF are often used in the synthesis of triazole derivatives, suggesting they are good solvents for such compounds[1].

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform)

These solvents have intermediate polarity. The presence of the nonpolar tert-butyl group and the overall molecular structure may allow for some solubility in these solvents. It is anticipated to have moderate to low solubility in this class of solvents.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents lack polarity and cannot engage in hydrogen bonding. The large, nonpolar tert-butyl group may provide some affinity for these solvents, but the polar triazole and carbamate functionalities will likely limit its solubility. The compound is expected to have low to very low solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.

Caption: Experimental workflow for determining the solubility of a solid compound.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer) or evaporation equipment for gravimetric analysis.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solid can be calculated by difference.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

For the gravimetric method:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

-

-

For the chromatographic method:

-

Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)

-

-

Data Interpretation and Reporting

When reporting solubility data, it is essential to include the following information:

-

The name and purity of the compound.

-

The name and grade of the solvent.

-

The temperature at which the solubility was determined.

-

The experimental method used.

-

The solubility value with appropriate units and an indication of the experimental error (e.g., standard deviation from replicate measurements).

Conclusion

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChemLite. This compound. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

National Center for Biotechnology Information. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

PubChem. tert-butyl N-(1,2,4-triazol-1-yl)carbamate. [Link]

-

National Center for Biotechnology Information. Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. [Link]

-

ResearchGate. Solubility of triazole?[Link]

-

PubChem. tert-butyl ((1H-1,2,3-triazol-5-yl)methyl)carbamate. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

PubMed. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

Sources

- 1. Buy tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (EVT-2859300) | 1934459-66-1 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate [smolecule.com]

- 5. PubChemLite - this compound (C7H12N4O2) [pubchemlite.lcsb.uni.lu]

- 6. 305860-41-7|tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, the nuances of its chemical bonding, a detailed, field-tested synthesis protocol, and its complete spectroscopic characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a "privileged scaffold".[1] Its remarkable stability under a variety of chemical conditions, including acid/base hydrolysis and redox reactions, makes it an ideal linker or core structure in drug design.[1] The 1,2,3-triazole moiety is not merely a passive linker; its distinct electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in meaningful interactions with biological targets.[2][3] It is often used as a bioisostere for other functional groups like amides, esters, and various heterocycles, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

The compound this compound represents a key synthon that marries the stability of the triazole ring with the utility of the tert-butoxycarbonyl (Boc) protecting group. The Boc group provides a robust yet readily cleavable handle, allowing for the selective unmasking of the 4-amino group on the triazole ring for subsequent chemical elaboration. This makes the title compound an invaluable starting material for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4][5]

Chemical Structure and Bonding Analysis

The structure of this compound is an elegant combination of three key functional components: the 1,2,3-triazole ring, the carbamate linker, and the sterically hindering tert-butyl group.

Caption: Workflow for the synthesis of the target compound via CuAAC.

Detailed Experimental Protocol:

Materials:

-

tert-Butyl N-(prop-2-yn-1-yl)carbamate

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(prop-2-yn-1-yl)carbamate (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

Causality: The t-BuOH/water solvent system is ideal as it dissolves both the organic starting material and the inorganic salts required for the reaction. Water has also been shown to accelerate the rate of CuAAC. [6]2. Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.10 eq).

-

Expertise: The active catalyst is Cu(I). [7]Sodium ascorbate is a mild reducing agent that reduces the Cu(II) salt to the active Cu(I) species in situ. [8]A slight excess of the reductant is used to prevent oxidative homocoupling of the alkyne, a common side reaction. [8]3. Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne spot is consumed.

-

-

Work-up: Once the reaction is complete, quench by adding a saturated ammonium chloride solution. This helps to complex with and remove the copper catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Trustworthiness: The washing steps are critical to remove residual water-soluble reagents (like unreacted sodium azide and salts), ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a solid.

Spectroscopic Characterization

Confirmation of the product's structure and purity is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Signal / Value | Interpretation |

| ¹H NMR | δ ~ 7.8-8.2 ppm (s, 1H) | Proton on the C5 carbon of the triazole ring. [9] |

| δ ~ 9.0-9.5 ppm (s, 1H) | Carbamate N-H proton. | |

| δ ~ 1.4-1.5 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |

| NH proton of triazole may be broad or not observed | The N-H proton of the triazole ring itself is often broad and may exchange with solvent. | |

| ¹³C NMR | δ ~ 155-160 ppm | Carbonyl carbon of the carbamate group. |

| δ ~ 130-145 ppm | C4 and C5 carbons of the triazole ring. | |

| δ ~ 80 ppm | Quaternary carbon of the tert-butyl group. | |

| δ ~ 28 ppm | Methyl carbons of the tert-butyl group. | |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretching vibrations (carbamate and triazole). |

| ~2980 cm⁻¹ | C-H stretching of the tert-butyl group. | |

| ~1690-1710 cm⁻¹ | C=O stretching of the carbamate carbonyl. | |

| Mass Spec (ESI+) | m/z = 185.10 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. [10] |

| m/z = 207.08 [M+Na]⁺ | Sodium adduct of the molecule. [10] |

Applications in Drug Development

This compound is a versatile intermediate. After synthesis, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-amino-1H-1,2,3-triazole. This amine can then be functionalized in numerous ways:

-

Amide Coupling: Reaction with carboxylic acids to form amide linkages, building out complex molecular structures.

-

Reductive Amination: Reaction with aldehydes or ketones to form new C-N bonds.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

This flexibility allows for its incorporation into a vast array of compounds being investigated for therapeutic applications, including antibacterial, antiviral, and anticancer agents. [4][11]The triazole core often improves the metabolic stability and solubility of drug candidates, making it a highly desirable feature. [3]

Conclusion

This compound is more than just a chemical compound; it is a powerful tool in the arsenal of the medicinal chemist. Its structure combines the robust, aromatic 1,2,3-triazole ring with the strategically labile Boc-protecting group. The reliable and high-yielding synthesis via CuAAC makes it readily accessible. A thorough understanding of its structure, bonding, and reactivity, as detailed in this guide, empowers researchers to leverage this key building block for the efficient design and synthesis of next-generation therapeutics.

References

- What is 1,2,3-Triazole and its Chemical Properties? - FAQ - Guidechem. (n.d.).

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). Semantic Scholar.

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.

- The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. (2012). Journal of Molecular Graphics and Modelling, 34, 101-107.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). Chemical Society Reviews, 43(10), 3468-3484.

- 1H-1,2,3-Triazole. (2020). American Chemical Society.

- 1,2,3-Triazole. (n.d.). Wikipedia.

- Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. (2016). VIBGYOR ePress.

- 1,2,3-Triazoles. (2008). Comprehensive Heterocyclic Chemistry III, 5, 1-126.

- tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate. (n.d.). EvitaChem.

- 1H-1,2,3-Triazole: From Structure to Function and Catalysis. (2021). Catalysts, 11(3), 359.

- In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (2014). Medicinal Chemistry Research, 23(11), 4843-4853.

- This compound. (n.d.). PubChemLite.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2901.

- Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. (2013). Oriental Journal of Chemistry, 29(1), 245-252.

- Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (2022). Indian Journal of Chemistry, 61B, 1114-1121.

- Triazoles: a privileged scaffold in drug design and novel drug discovery. (2023). In Privileged Scaffolds in Drug Discovery. Elsevier.

- tert-Butyl carbamate. (n.d.). NIST WebBook.

- Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. (2022). Indian Journal of Chemistry, 61B, 1114-1121.

- tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate. (n.d.). Benchchem.

- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity, e202400637.

- Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (2024). Tetrahedron, 162, 134122.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry, 67(11), 8685-8700.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. PubChemLite - this compound (C7H12N4O2) [pubchemlite.lcsb.uni.lu]

- 11. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the triazole moiety in tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

An In-depth Technical Guide to the Triazole Moiety in tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

The 1,2,3-triazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry and materials science, largely due to its unique combination of physicochemical properties and its accessibility via highly efficient "click chemistry".[1] This guide provides a comprehensive technical overview of this compound, a versatile building block that exemplifies the utility of the triazole core. We will dissect the intrinsic properties of the 1,2,3-triazole moiety, detail its synthesis and characterization, and explore its applications for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental choices and provides field-proven insights into leveraging this molecule for advanced chemical synthesis.

The 1,2,3-Triazole Core: A Nexus of Stability and Functionality

The five-membered 1,2,3-triazole ring is more than a simple linker; it is an aromatic, electron-rich pharmacophore that actively participates in molecular interactions.[2][3][4] Its value is rooted in a unique set of chemical and physical attributes that make it an ideal component in drug design.

Physicochemical and Electronic Properties

The 1,2,3-triazole ring is a highly stable aromatic system, possessing a 6π electron delocalized cloud that confers significant resistance to hydrolysis, oxidation, and reduction.[2] This metabolic stability is a highly desirable trait in drug candidates.[5]

Key properties include:

-

Aromaticity: The sp2 hybridized atoms and delocalized 6π electrons result in a planar, aromatic structure.[2][4]

-

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, which enhances water solubility and allows for potent dipole-dipole interactions with biological targets.[5]

-

Hydrogen Bonding Capability: The triazole ring is a unique chameleon in hydrogen bonding. The N-H group of the 1H-tautomer acts as a hydrogen bond donor (HBD), while the pyridine-type nitrogens at positions 2 and 3 are effective hydrogen bond acceptors (HBA).[5][6] This dual nature allows it to engage in diverse and specific interactions with proteins and enzymes.[7]

-

Bioisosterism: The triazole moiety is often used as a bioisostere for other functional groups, such as amide bonds, phenyl rings, or other heterocycles.[8] This allows chemists to fine-tune a molecule's steric and electronic profile while improving its pharmacokinetic properties.

The Structure of this compound

This specific molecule integrates the stable triazole core with a tert-butyloxycarbonyl (Boc) protected amine. This combination makes it an exceptionally useful and versatile intermediate in multi-step syntheses.

Caption: Molecular structure highlighting the key functional moieties.

Synthesis: The Power of "Click Chemistry"

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] This cornerstone of "click chemistry" is chosen for its high yields, mild reaction conditions, exceptional regioselectivity (exclusively forming the 1,4-isomer), and broad functional group tolerance.[6][10][11]

Caption: CuAAC synthesis workflow for the target compound.

Self-Validating Experimental Protocol

This protocol describes a reliable, lab-scale synthesis. The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize this compound.

Materials:

-

tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine)

-

Sodium Azide (NaN₃)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of t-BuOH and water. Causality: The t-BuOH/water solvent system is ideal as it dissolves both the organic alkyne and the inorganic azide and catalyst salts, creating a homogenous reaction environment.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The solution may turn a yellowish/green color. Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) species to the catalytically active Cu(I) in situ. This is a safer and more convenient alternative to using unstable Cu(I) salts directly.[11]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% EtOAc in hexanes. The reaction is typically complete within 4-12 hours. Causality: TLC allows for visual confirmation of the consumption of the starting alkyne and the formation of the more polar triazole product.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Causality: The extraction isolates the organic product from the aqueous phase containing residual salts and catalysts. The brine wash removes excess water from the organic phase.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel. Causality: Chromatography separates the target compound from any unreacted starting materials or minor byproducts, yielding a high-purity product.

Characterization and Data Analysis

Confirmation of the synthesized structure is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating experimental results.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₁₂N₄O₂ |

| Molecular Weight | 184.19 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~1.40 (s, 9H, C(CH₃)₃), δ ~7.80 (s, 1H, triazole C5-H), δ ~9.50 (br s, 1H, carbamate N-H), δ ~12.0 (br s, 1H, triazole N-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~28.5 (C(CH₃)₃), δ ~79.0 (C(CH₃)₃), δ ~121.0 (Triazole C5), δ ~145.0 (Triazole C4), δ ~155.0 (C=O) |

| Mass Spec (ESI+) | m/z 185.1 [M+H]⁺, 207.1 [M+Na]⁺ |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.

Reactivity and Applications in Drug Development

The utility of this compound lies in the orthogonal reactivity of its two key functional groups: the stable triazole ring and the acid-labile Boc-protected amine.

-

Triazole Ring: The ring itself is largely inert, providing a stable scaffold. The N-H at position 1 can be alkylated or arylated under basic conditions to generate N1-substituted triazoles, further expanding molecular diversity.

-

Boc-Protected Amine: The Boc group is a robust protecting group stable to a wide range of nucleophilic and basic conditions.[12] However, it can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to unmask the primary amine at the 4-position.[13]

This selective deprotection transforms the molecule into 4-amino-1H-1,2,3-triazole, a key intermediate for further elaboration.

Caption: Logical workflow showing the utility of the title compound.

This intermediate is invaluable for:

-

Drug Scaffold Elaboration: The free amine can be acylated, alkylated, or used in reductive amination to attach new pharmacophores.

-

Peptide Synthesis: It can be coupled with carboxylic acids to integrate the triazole moiety into peptide-like structures.[1]

-

Linker Chemistry: The triazole serves as a stable, polar linker, and the unmasked amine provides an attachment point for bioconjugation or for building complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the triazole can improve properties like solubility.[5][6]

Conclusion

This compound is a quintessential example of a modern chemical building block. It masterfully combines the inherent stability and favorable interaction profile of the 1,2,3-triazole ring with the strategic utility of an acid-labile Boc protecting group. Its straightforward synthesis via CuAAC and the predictable reactivity of its functional groups make it an indispensable tool for researchers in drug discovery and medicinal chemistry. Understanding the core principles of the triazole moiety—its aromaticity, hydrogen bonding capacity, and metabolic resilience—is key to fully leveraging this and related compounds for the rational design of next-generation therapeutics and functional materials.

References

-

Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online. [Link]

-

The Role of Triazole Derivatives in Modern Chemistry and Pharma. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. [Link]

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

-

Multicomponent Click Synthesis of 1,2,3-Triazoles from Epoxides in Water Catalyzed by Copper Nanoparticles on Activated Carbon. ACS Publications. [Link]

-

1H-1,2,3-Triazole. American Chemical Society. [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers. [Link]

-

Triazole: A New Perspective in Medicinal Chemistry and Material Science. ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. [Link]

-

This compound. PubChemLite. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Technical Guide to the Tert-Butyl Carbamate (Boc) Protecting Group

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as one of the most pivotal and widely utilized protecting groups for amines.[1][2] Its widespread adoption is a testament to its robust stability across a range of non-acidic conditions and its clean, efficient removal under mild acidolysis. This guide provides an in-depth exploration of the Boc group, from its fundamental chemical principles and reaction mechanisms to its strategic application in complex molecular construction, offering field-proven insights and detailed protocols for the modern researcher.

The Strategic Imperative for Amine Protection

Amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. However, their inherent nucleophilicity and basicity present a significant challenge in synthesis.[3] Unprotected amines can engage in a multitude of undesired side reactions, such as acylations, alkylations, or premature condensations, which can derail a synthetic pathway, reduce yields, and complicate purification.[4][5] The strategic use of a protecting group temporarily converts the highly reactive amine into a less reactive functional group, such as a carbamate, rendering it inert to specific reaction conditions.[3][6] An ideal protecting group must be easy to install, stable during subsequent transformations, and removable in high yield under conditions that do not affect other parts of the molecule.[7]

The Tert-Butoxycarbonyl (Boc) Group: A Chemist's Ally

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group that has become a cornerstone of modern organic synthesis.[8][9][10] When attached to an amine, the Boc group delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl, significantly diminishing its nucleophilicity and basicity.[9]

The core advantages of the Boc group are rooted in its distinct stability profile:

-

Base Stability: It is highly resistant to hydrolysis under most basic conditions and is stable towards many nucleophiles.[11][12]

-

Hydrogenolysis Stability: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation.[11]

-

Acid Lability: Its defining feature is its susceptibility to cleavage under mild acidic conditions, a property that forms the basis of its strategic utility.[11][13]

This unique stability profile allows for its use in orthogonal protection schemes, a critical strategy in complex syntheses like solid-phase peptide synthesis (SPPS).[11][12][14]

The Core Mechanisms: Protection and Deprotection

A thorough understanding of the mechanisms behind the installation and removal of the Boc group is essential for its effective application and for troubleshooting potential issues.

Boc Protection: The Formation of a Carbamate

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[11][15][16]

The mechanism proceeds via a nucleophilic acyl substitution:

-

The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[17][18]

-

This forms a tetrahedral intermediate.[17]

-

The intermediate collapses, expelling a tert-butyl carbonate as a leaving group.[18]

-

This unstable leaving group can then deprotonate the newly formed, positively charged carbamate or decompose into carbon dioxide and tert-butoxide, which then acts as the base.[17][18] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[11]

While the reaction can proceed without an external base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[11][13][19]

Caption: Mechanism of N-Boc Protection using Boc Anhydride.

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][19][20]

The acid-catalyzed deprotection mechanism is a facile process that regenerates the free amine:[19]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This is the favored site of protonation as the resulting cation is resonance-stabilized.[3]

-

Fragmentation: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][11] The stability of this carbocation is the key reason for the Boc group's acid lability.[3]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][17]

-

Amine Salt Formation: In the acidic medium, the liberated amine is protonated to form its corresponding salt (e.g., an ammonium trifluoroacetate).[19]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Orthogonality: The Cornerstone of Complex Synthesis

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed by a specific set of reagents without affecting the others.[6][14] This principle is fundamental to modern multi-step synthesis, especially in solid-phase peptide synthesis (SPPS).[7][14]